molecular formula C20H25N3OS B2631613 2-(benzylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide CAS No. 1234975-27-9

2-(benzylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2631613
CAS No.: 1234975-27-9
M. Wt: 355.5
InChI Key: YNHAQMCGNNKKDI-UHFFFAOYSA-N
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Description

The compound 2-(benzylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide features a central acetamide core substituted with a benzylthio group (-S-CH₂C₆H₅) at the 2-position and a piperidin-4-ylmethyl moiety bearing a pyridin-2-yl group at the N-terminus. This structure combines lipophilic (benzylthio) and heterocyclic (piperidine-pyridine) elements, which are common in pharmacologically active molecules targeting enzymes or receptors.

Properties

IUPAC Name

2-benzylsulfanyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3OS/c24-20(16-25-15-18-6-2-1-3-7-18)22-14-17-9-12-23(13-10-17)19-8-4-5-11-21-19/h1-8,11,17H,9-10,12-16H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHAQMCGNNKKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CSCC2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, including the formation of the benzylthio group, the pyridinyl-substituted piperidine, and the acetamide linkage. Common synthetic routes may involve:

    Formation of Benzylthio Group: This can be achieved through the reaction of benzyl chloride with thiourea, followed by hydrolysis to yield benzylthiol.

    Synthesis of Pyridinyl-Substituted Piperidine: This step may involve the reaction of pyridine with piperidine under specific conditions to introduce the pyridinyl group.

    Formation of Acetamide Linkage: The final step involves the reaction of the benzylthio and pyridinyl-substituted piperidine intermediates with acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamide moiety can be reduced to form amines.

    Substitution: The pyridinyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(benzylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Key Structural Features and Analogues

The following table summarizes structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Biological Activity Reference
Target Compound Acetamide Benzylthio, 1-(pyridin-2-yl)piperidin-4-ylmethyl ~366* Unknown N/A
Rilapladib Acetamide 2,3-Difluorobenzylthio, quinolin-4-one, trifluoromethyl-biphenyl ~760† Lp-PLA2 inhibitor (IC₅₀ = 0.23 nM)
Goxalapladib Acetamide 2-(2,3-Difluorophenyl)ethyl, naphthyridin-4-one, trifluoromethyl-biphenyl 718.80 Atherosclerosis treatment
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Acetamide Pyrimidinylsulfanyl, 4-methylpyridinyl 288.37 Medical intermediate (antibacterial study)
BG14082 Acetamide Diphenyl, 1-(pyridin-2-yl)pyrrolidin-2-ylmethyl 371.47 Unspecified (structural analog)

*Estimated molecular formula: C₂₁H₂₄N₃OS.
†Calculated based on Rilapladib's formula (C₄₀H₃₉F₅N₄O₃).

Substituent-Driven Activity Trends

  • Benzylthio vs. Difluorobenzylthio : The benzylthio group in the target compound may enhance lipophilicity compared to the 2,3-difluorobenzylthio group in Rilapladib. Fluorination in Rilapladib likely improves metabolic stability and target binding, contributing to its potent Lp-PLA2 inhibition .
  • Piperidine-Pyridine vs. Pyrrolidine-Pyridine: The piperidine ring in the target compound offers a larger, more flexible scaffold than the pyrrolidine in BG14082.
  • Sulfur-Containing Groups: Both the target compound and Rilapladib feature thioether linkages, which are critical for enzyme inhibition. However, Rilapladib’s quinolin-4-one moiety introduces additional π-π stacking interactions, enhancing selectivity .

Research Implications and Limitations

  • Pharmacological Potential: The structural resemblance to Rilapladib suggests the target compound could be optimized for phospholipase inhibition, though its pyridine-piperidine motif may redirect activity toward neurological targets (e.g., acetylcholinesterase in Alzheimer’s disease) .
  • Data Gaps : Absence of specific activity data for the target compound limits direct mechanistic comparisons. Future studies should focus on enzyme inhibition assays and pharmacokinetic profiling.

Biological Activity

2-(Benzylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide, with the CAS number 2034614-52-1, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is C20_{20}H25_{25}N3_3OS, and it has a molecular weight of 355.5 g/mol. Its structure includes a benzylthio group and a piperidine derivative, which may influence its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound suggests various potential interactions with biological targets. The compound features:

  • Benzylthio Group : This moiety may facilitate interactions with thiol-containing enzymes.
  • Piperidine Ring : The presence of the piperidine structure could modulate receptor activity.

The compound's synthesis involves several steps, typically starting from readily available precursors. Key synthetic routes include:

  • Formation of Benzylthio Intermediate : Reaction of benzyl chloride with thiourea.
  • Piperidine Derivative Preparation : Synthesis from 4-piperidone.
  • Coupling Reaction : Final assembly using coupling agents like DCC.

Biological Activities

Research into the biological activities of this compound has highlighted several potential effects:

The precise mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized to involve:

  • Interaction with Specific Receptors : Potential modulation of neurotransmitter receptors due to the piperidine structure.
  • Enzyme Interaction : The benzylthio group may interact with thiol-containing enzymes, influencing various biochemical pathways.

Case Studies and Research Findings

Recent studies have explored related compounds and their biological activities, providing insights into the potential effects of this compound:

  • In Vitro Assays : Similar compounds have been tested for their ability to inhibit specific enzymes or receptors, showing varying degrees of success in modulating biological pathways.
  • Comparative Analysis : Research comparing this compound to structurally similar analogs indicates that the unique combination of functional groups may enhance its biological activity compared to simpler derivatives.

Summary Table of Biological Activities

Activity TypeDescriptionReference
AnticonvulsantRelated compounds show significant anticonvulsant properties
Enzyme InteractionPotential interaction with thiol-containing enzymes
Receptor ModulationHypothesized modulation of neurotransmitter receptors

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